molecular formula C12H12N2O2S2 B274454 Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate

Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate

Cat. No. B274454
M. Wt: 280.4 g/mol
InChI Key: HYNUSRDVEHDVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate is a chemical compound that belongs to the family of benzoate esters. It is commonly used in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate is not well understood. However, it is believed that this compound may act as a reactive oxygen species scavenger, thereby protecting cells from oxidative stress. It may also act as a metal chelator, inhibiting the activity of metal-dependent enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce the production of reactive oxygen species. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate in lab experiments is its unique properties. It can be used as a fluorescent probe for the detection of reactive oxygen species, as well as a ligand for the development of new metal-based anticancer agents. However, one limitation of using this compound is its high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the use of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate in scientific research. One possible direction is the development of new metal-based anticancer agents using this compound as a ligand. Another direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound as a fluorescent probe for the detection of reactive oxygen species in living cells could be further explored.

Synthesis Methods

The synthesis of Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate can be achieved through a multi-step reaction process. The first step involves the reaction of 2-chloromethyl benzoate with potassium thiocyanate to form 2-(thiocyanatomethyl)benzoate. This compound is then reacted with sodium hydrosulfide to produce 2-({[(methylsulfanyl)methyl]sulfanyl}methyl)benzoate. Finally, the addition of cyanoimine to this compound produces this compound.

Scientific Research Applications

Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species in living cells. This compound has also been used as a ligand for the development of new metal-based anticancer agents. Additionally, it has been used as a starting material for the synthesis of other compounds with potential biological activity.

properties

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

methyl 2-[(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl]benzoate

InChI

InChI=1S/C12H12N2O2S2/c1-16-11(15)10-6-4-3-5-9(10)7-18-12(17-2)14-8-13/h3-6H,7H2,1-2H3

InChI Key

HYNUSRDVEHDVOO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1CSC(=NC#N)SC

Canonical SMILES

COC(=O)C1=CC=CC=C1CSC(=NC#N)SC

Origin of Product

United States

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